N-(3-chloro-4-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
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Description
N-(3-chloro-4-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C23H17ClN2O3 and its molecular weight is 404.85. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research has highlighted the synthesis and evaluation of derivatives of quinoline and thiazolidinone, including compounds with a structure similar to N-(3-chloro-4-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, for their potential antimicrobial properties. For instance, a study synthesized compounds screened for antibacterial and antifungal activities against various pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds were found to possess significant antimicrobial activities, suggesting their potential as novel antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Another study explored the synthesis of fluoroquinolone-based thiazolidinones, which were evaluated for their antifungal and antibacterial activities, indicating the potential for developing new antimicrobial drugs (Patel & Patel, 2010).
Anticancer and Fluorescent Agent Development
The compound's derivatives have also been investigated for their anticancer properties and potential as fluorescence agents. A particular study synthesized 3-hydroxyquinoline-4(1H)-one derivatives, which were tested for cytotoxic activity towards various cancer cell lines. The fluorescent properties of these compounds were evaluated, presenting interesting data for both fields and suggesting their use as anticancer and fluorescence agents (Funk et al., 2015). Moreover, the synthesis and antibacterial and anticancer evaluation of new 2-chloro-3-hetarylquinolines demonstrated potent activities against specific cancer cell lines, further underscoring the therapeutic potential of quinoline derivatives in oncology (Bondock & Gieman, 2015).
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c1-14-11-12-15(13-18(14)24)25-22(28)20-21(27)17-9-5-6-10-19(17)26(23(20)29)16-7-3-2-4-8-16/h2-13,27H,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFCMOORZBGBIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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